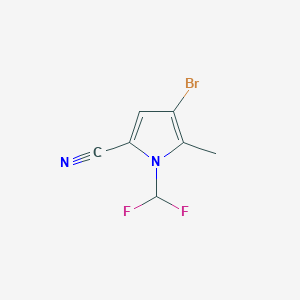
4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile
説明
4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C7H5BrF2N2 and its molecular weight is 235.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile is a synthetic organic compound with significant potential in medicinal chemistry and materials science. Its unique structural features, including a pyrrole ring, bromine atom, difluoromethyl group, and carbonitrile functionality, suggest diverse biological activities. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅BrF₂N₂, with a molecular weight of approximately 235.03 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrF₂N₂ |
| Molecular Weight | 235.03 g/mol |
| LogP | 1.91 |
| Purity | 95% |
The presence of halogen substitutions and functional groups significantly influences its chemical reactivity and biological interactions .
Antimicrobial Activity
Research has indicated that compounds with similar structural features to this compound exhibit promising antimicrobial properties. For instance, pyrrole derivatives have shown potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. A study demonstrated that modifications to the pyrrole structure could enhance activity against Mycobacterium tuberculosis, suggesting that similar modifications might improve the efficacy of our target compound .
Enzyme Inhibition
Compounds containing pyrrole rings have been investigated for their ability to inhibit key enzymes involved in various diseases. For example, certain pyrrole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management. The structure-activity relationship studies indicate that specific substituents on the pyrrole ring can enhance selectivity and potency against COX-1 over COX-2 .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : The pyrrole ring can be synthesized using the Paal-Knorr method, involving cyclization reactions.
- Bromination : The introduction of the bromine atom can be achieved via bromination using reagents like N-bromosuccinimide (NBS).
- Difluoromethylation : The difluoromethyl group is introduced through nucleophilic substitution reactions using difluoromethyl iodide .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can significantly impact its interaction with biological targets:
| Modification | Effect on Activity |
|---|---|
| Substituting Br with Cl | May alter reactivity due to chlorine's properties |
| Changing difluoromethyl to trifluoromethyl | Increased electron-withdrawing effect |
| Modifying methyl group position | Can enhance or reduce biological activity |
Compounds with electron-withdrawing groups have been shown to enhance binding affinity and selectivity towards specific targets, indicating that careful modification could yield compounds with improved therapeutic profiles .
Case Study 1: Anti-TB Activity
In a study examining various pyrrole derivatives for anti-TB activity, compounds exhibiting electron-withdrawing substituents demonstrated enhanced efficacy against Mycobacterium tuberculosis. The most potent compounds had minimum inhibitory concentrations (MIC) below 0.016 μg/mL, highlighting the potential for further development of similar structures like this compound .
Case Study 2: COX Inhibition
Another investigation focused on the inhibition of COX enzymes by pyrrole-based compounds revealed that specific substitutions could lead to significant selectivity for COX-1 over COX-2. Compounds with bromine and difluoromethyl groups showed promising results in inhibiting COX activity with IC50 values in low micromolar ranges .
特性
IUPAC Name |
4-bromo-1-(difluoromethyl)-5-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2N2/c1-4-6(8)2-5(3-11)12(4)7(9)10/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPAHUDFVKPHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















